[2-(2,2,2-Trifluoroethoxy)phenyl]methanol
Overview
Description
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties, making it valuable in the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit anti-cancer and anti-diabetic properties .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with specific biological targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)benzenemethanol
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
Uniqueness
Compared to similar compounds, [2-(2,2,2-Trifluoroethoxy)phenyl]methanol stands out due to its specific structural features and the presence of the trifluoroethoxy group. This group imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is a chemical compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoroethoxy group, enhance its lipophilicity and reactivity, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, including data from recent studies and case analyses.
The molecular structure of this compound includes a phenolic moiety substituted with a trifluoroethoxy group. This configuration is believed to influence its interaction with biological macromolecules and its overall bioactivity.
The mechanism by which this compound exerts its biological effects primarily involves:
- Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes.
- Protein Interactions : It can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function.
- Biochemical Pathways Modulation : These interactions may modulate various biochemical pathways, leading to observed therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines. For example, derivatives containing the trifluoroethoxy group exhibited significant cytotoxic effects against glioblastoma cells in MTT assays .
- Mechanistic Insights : The cytotoxicity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties:
- Experimental Models : In animal models of inflammation, compounds related to this compound have demonstrated reductions in inflammatory markers and improved outcomes in conditions such as arthritis .
- Molecular Mechanisms : These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses significant clinical challenges .
- Mechanism of Action : The antimicrobial action is thought to arise from disruption of bacterial cell membranes and interference with metabolic processes.
Data Summary
Case Studies
- Cytotoxicity Against Glioblastoma Cells : A study evaluated the effects of several derivatives of this compound on LN229 glioblastoma cells. Results showed that specific modifications increased cytotoxicity significantly compared to controls .
- In Vivo Anti-inflammatory Effects : In a controlled study involving rats induced with arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to untreated groups.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDONYPQBJGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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